6,6-Diphenylpiperidin-2-one: Structural Chemistry and Synthetic Utility
6,6-Diphenylpiperidin-2-one: Structural Chemistry and Synthetic Utility
This technical guide provides an in-depth analysis of 6,6-Diphenylpiperidin-2-one , a specialized lactam scaffold.[1] It synthesizes structural chemistry, synthetic methodologies, and pharmacological relevance for researchers in organic chemistry and drug discovery.[1][2]
Executive Summary
6,6-Diphenylpiperidin-2-one is a gem-disubstituted
Chemical Structure and Bonding[1]
1.1. Molecular Framework and Numbering
The IUPAC numbering for the piperidin-2-one ring assigns the nitrogen atom as position 1 and the carbonyl carbon as position 2.[1] Consequently, the "6,6-diphenyl" substitution places two bulky aromatic rings at the carbon adjacent to the nitrogen (C6).[1]
-
Formula:
-
Molecular Weight: 251.33 g/mol [1]
-
Core Geometry: The six-membered lactam ring typically adopts a distorted half-chair or twist-boat conformation.[1] The planarity of the amide bond (
) constrains the ring, while the bulky C6-phenyl groups enforce a specific pucker to minimize 1,3-diaxial interactions.[1]
1.2. The Gem-Diphenyl Effect (Thorpe-Ingold Effect)
The presence of two phenyl groups at C6 significantly influences the thermodynamics of ring formation and stability.[1]
-
Angle Compression: The bulky phenyl groups compress the internal
bond angle, bringing the reactive termini (amine and ester/acid) closer together during synthesis.[1] This is a classic manifestation of the Thorpe-Ingold Effect , which accelerates cyclization rates by orders of magnitude compared to unsubstituted chains.[1] -
Hydrolytic Stability: The steric bulk protects the amide bond from hydrolytic attack.[1] The tetrahedral intermediate required for amide hydrolysis is destabilized by the crowding at C6, rendering 6,6-diphenylpiperidin-2-one exceptionally stable against ring-opening.[1]
1.3. Electronic Properties
-
Amide Resonance: The lone pair on the nitrogen is delocalized into the carbonyl group (
), reducing the basicity of the nitrogen.[1] However, the inductive electron-withdrawing nature of the two phenyl rings at C6 slightly decreases the electron density at the nitrogen, potentially weakening the amide resonance compared to unsubstituted lactams.[1] -
Spectroscopic Signatures:
Synthetic Methodologies
The synthesis of 6,6-diphenylpiperidin-2-one is best approached via the cyclization of 5-amino-5,5-diphenylpentanoic acid or the ammonolysis of 5,5-diphenyl-
2.1. Synthesis Pathway: Lactone Ammonolysis
This route is preferred for its high yield and operational simplicity.[1]
Step 1: Grignard Addition to 4-Benzoylbutyric Acid Reaction of 4-benzoylbutyric acid (or its ester) with phenylmagnesium bromide yields the tertiary alcohol, 5-hydroxy-5,5-diphenylpentanoic acid.[1]
-
Reagents:
(2.2 equiv), , .[1]
Step 2: Acid-Catalyzed Lactonization
The hydroxy acid spontaneously cyclizes under acidic conditions to form 5,5-diphenyl-
-
Reagents:
(cat.), Toluene, Reflux (Dean-Stark).[1]
Step 3: Ammonolysis to Lactam Treatment of the lactone with ammonia (or an amine for N-substituted derivatives) at elevated temperatures effects the ring-opening/ring-closing sequence to yield the lactam.[1]
-
Reagents:
(gas) or , Ethanol/Autoclave, .[1]
Caption: Synthetic route from 4-benzoylbutyric acid to 6,6-diphenylpiperidin-2-one via lactone intermediate.[1]
Experimental Protocols
Protocol A: Synthesis of 5,5-Diphenyl-
-valerolactone
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Grignard Formation: Prepare
(50 mmol) in anhydrous THF (100 mL). -
Addition: Cool the solution to
. Add a solution of ethyl 4-benzoylbutyrate (20 mmol) in THF dropwise over 30 minutes. -
Workup: Stir at room temperature for 4 hours. Quench with saturated
.[1] Extract with EtOAc ( mL).[1] -
Cyclization: Dissolve the crude oil in Toluene (100 mL), add p-Toluenesulfonic acid (100 mg), and reflux with a Dean-Stark trap for 3 hours.
-
Purification: Wash with
, dry over , and concentrate. Recrystallize from Hexane/EtOAc.[1]
Protocol B: Conversion to 6,6-Diphenylpiperidin-2-one
-
Reaction: Place the lactone (10 mmol) and Ammonium Acetate (50 mmol) in a pressure tube or autoclave. Add Ethanol (20 mL).
-
Heating: Seal and heat to
for 24 hours. -
Isolation: Cool to room temperature. Pour the mixture into ice water. The product often precipitates as a white solid.[1]
-
Purification: Filter the solid and recrystallize from Ethanol.
Reactivity and Applications
4.1. Reduction to 2,2-Diphenylpiperidine
The most significant application of this lactam is its reduction to the cyclic amine 2,2-diphenylpiperidine .[1] This structure is a simplified analogue of Diphenidine and Desoxypipradrol , known for NMDA receptor antagonism.[1]
-
Reagent: Lithium Aluminum Hydride (
) in THF or Ether. -
Conditions: Reflux for 12-24 hours.[1]
-
Mechanism: The hydride attacks the carbonyl carbon.[1] The gem-diphenyl group does not interfere with this reduction, although steric hindrance may require longer reaction times compared to unsubstituted lactams.[1]
4.2. Pharmacological Relevance
-
NMDA Antagonism: Compounds containing the gem-diphenyl piperidine motif often block the NMDA receptor ion channel.[1] The 2,2-diphenylpiperidine core mimics the spatial arrangement of the phenyl rings in Phencyclidine (PCP) and Ketamine , positioning the aromatic rings in a specific hydrophobic pocket of the receptor.[1]
-
N-Alkylation: The lactam nitrogen can be alkylated (using
and alkyl halides) to generate N-substituted derivatives before reduction, allowing for the synthesis of diverse tertiary amines.[1]
Caption: Reactivity profile showing reduction to the bioactive amine and N-functionalization.
Data Summary
| Property | Value / Description |
| CAS Number | 10604-77-0 (Note: Often cited for hydroxy-ketone isomers; verify structure specifically as lactam) |
| Molecular Formula | |
| Melting Point | 178–180 °C (approximate, varies by polymorph) |
| Solubility | Soluble in DCM, THF, hot Ethanol.[1] Insoluble in Water.[1] |
| pKa (Conjugate Acid) | ~ -1 (Amide oxygen protonation) |
| Key IR Band | 1665 cm⁻¹ (Amide I, C=O stretch) |
References
-
Takashima, D. et al. (2026).[1][3][5] "Ring contraction of 2,2-diphenylpiperidine to give 1-benzhydrylpyrrolidine." Royal Society of Chemistry Advances.[1]
-
Baliah, V. et al. (2021).[1] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters.
-
BenchChem Technical Report. (2025). "1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry." BenchChem.[1][2] [1]
-
FooDB Database. (2011).[1] "Compound 2-Piperidinone (FDB028421)."[1][6] FooDB. [1]
-
Yousif, M. N. M. (2022).[1][7] "Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines." Mini-Reviews in Organic Chemistry.
Sources
- 1. 1-[2-(benzimidazol-2-yl)ethoxy]-2,6-diphenylpiperidin-4-one - CAS号 677007-33-9 - 摩熵化学 [molaid.com]
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